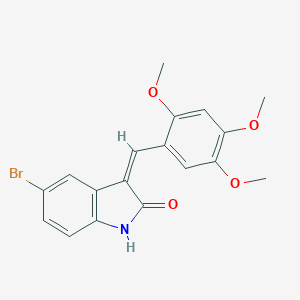![molecular formula C23H24N4O5S B307955 3-(Methylsulfanyl)-7-propionyl-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307955.png)
3-(Methylsulfanyl)-7-propionyl-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methylsulfanyl)-7-propionyl-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a chemical compound that has been the subject of scientific research due to its unique properties. This compound has been found to have potential applications in the field of medicinal chemistry due to its ability to interact with biological systems in a specific way.
Mécanisme D'action
The mechanism of action of 3-(Methylsulfanyl)-7-propionyl-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves the inhibition of enzymes that are involved in the growth and proliferation of cancer cells. It also interacts with neurotransmitters in the brain, which may contribute to its potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(Methylsulfanyl)-7-propionyl-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine include the inhibition of cell growth and proliferation, the reduction of inflammation, and the inhibition of bacterial growth. It also interacts with neurotransmitters in the brain, which may contribute to its potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(Methylsulfanyl)-7-propionyl-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in lab experiments include its high purity, high yield, and specific interactions with biological systems. The limitations include the need for specialized equipment and expertise to synthesize and handle the compound.
Orientations Futures
For research on 3-(Methylsulfanyl)-7-propionyl-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine include further investigation into its potential applications in the treatment of Alzheimer's disease and Parkinson's disease. It may also be useful in the development of new drugs for the treatment of cancer, inflammation, and bacterial infections. Further research is also needed to optimize the synthesis method and to explore the potential of this compound in other areas of medicinal chemistry.
Conclusion:
In conclusion, 3-(Methylsulfanyl)-7-propionyl-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a unique chemical compound that has potential applications in the field of medicinal chemistry. Its synthesis method has been optimized to yield high purity and high yield of the compound. Its mechanism of action involves the inhibition of enzymes that are involved in the growth and proliferation of cancer cells and the interaction with neurotransmitters in the brain, which may contribute to its potential applications in the treatment of Alzheimer's disease and Parkinson's disease. Further research is needed to explore the potential of this compound in other areas of medicinal chemistry.
Méthodes De Synthèse
The synthesis of 3-(Methylsulfanyl)-7-propionyl-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves the reaction of 3,4,5-trimethoxybenzaldehyde with 3-methylthiophene-2-carboxylic acid hydrazide in the presence of acetic anhydride and sulfuric acid. The resulting product is then reacted with propionic anhydride to yield the final compound. The synthesis method has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
The 3-(Methylsulfanyl)-7-propionyl-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been the subject of scientific research due to its potential applications in the field of medicinal chemistry. This compound has been found to have antitumor activity, anti-inflammatory activity, and antibacterial activity. It has also been found to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
Nom du produit |
3-(Methylsulfanyl)-7-propionyl-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
|---|---|
Formule moléculaire |
C23H24N4O5S |
Poids moléculaire |
468.5 g/mol |
Nom IUPAC |
1-[3-methylsulfanyl-6-(3,4,5-trimethoxyphenyl)-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]propan-1-one |
InChI |
InChI=1S/C23H24N4O5S/c1-6-18(28)27-15-10-8-7-9-14(15)19-21(24-23(33-5)26-25-19)32-22(27)13-11-16(29-2)20(31-4)17(12-13)30-3/h7-12,22H,6H2,1-5H3 |
Clé InChI |
REJPWGLBEMWESM-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC(=C(C(=C4)OC)OC)OC |
SMILES canonique |
CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC(=C(C(=C4)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Acetyl-6-ethyl-3-(hexylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307877.png)
![8-[(2-Chlorobenzyl)oxy]-2-[2-(3,4,5-trimethoxyphenyl)vinyl]quinoline](/img/structure/B307878.png)
![1-[3-(hexylsulfanyl)-6-[5-(2-methyl-4-nitrophenyl)furan-2-yl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307879.png)
![3-(2-{8-[(2-Chlorobenzyl)oxy]-2-quinolinyl}vinyl)phenyl acetate](/img/structure/B307880.png)
![4-Bromo-3-[3-(methylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate](/img/structure/B307881.png)
![2-Ethoxy-6-[3-(methylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate](/img/structure/B307883.png)
![3-(4-Ethylphenyl)-2-[(4-ethylphenyl)imino]-5-(2,4,6-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B307885.png)
![4-Chloro-2-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)phenyl acetate](/img/structure/B307886.png)
![3-(Methylsulfanyl)-6-(3-methyl-2-thienyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307887.png)
![N-[(Z)-3-[(2E)-2-[1-(2-chloroethyl)-2-oxoindol-3-ylidene]hydrazinyl]-1-(2,5-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B307888.png)
![(5Z)-2-(4-fluoroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B307890.png)
![(5Z)-2-(4-fluoroanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B307891.png)

![(3Z)-3-[4-(benzyloxy)-3-methoxybenzylidene]-5-bromo-1,3-dihydro-2H-indol-2-one](/img/structure/B307894.png)